3,3-Dimethyl-2-(2-methylthiazole-4-carboxamido)butanoic acid
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Overview
Description
3,3-Dimethyl-2-(2-methylthiazole-4-carboxamido)butanoic acid is an organic compound with the molecular formula C11H16N2O3S. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methylthiazole-4-carboxylic acid with 3,3-dimethylbutanoic acid under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-(2-methylthiazole-4-carboxamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
3,3-Dimethyl-2-(2-methylthiazole-4-carboxamido)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-(2-methylthiazole-4-carboxamido)butanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole-4-carboxylic acid: Shares the thiazole ring but lacks the butanoic acid group.
3,3-Dimethylbutanoic acid: Contains the butanoic acid group but lacks the thiazole ring.
Thiazole derivatives: A broad class of compounds with similar structures but varying functional groups.
Uniqueness
3,3-Dimethyl-2-(2-methylthiazole-4-carboxamido)butanoic acid is unique due to its specific combination of a thiazole ring with a carboxamido and butanoic acid group.
Properties
Molecular Formula |
C11H16N2O3S |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
3,3-dimethyl-2-[(2-methyl-1,3-thiazole-4-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C11H16N2O3S/c1-6-12-7(5-17-6)9(14)13-8(10(15)16)11(2,3)4/h5,8H,1-4H3,(H,13,14)(H,15,16) |
InChI Key |
DURNKAIPIAXLJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC(C(=O)O)C(C)(C)C |
Origin of Product |
United States |
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